molecular formula C19H20N6O3 B14725358 N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide CAS No. 6638-51-3

N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide

Cat. No.: B14725358
CAS No.: 6638-51-3
M. Wt: 380.4 g/mol
InChI Key: QIDYEEXJPZBKSQ-UHFFFAOYSA-N
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Description

N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide is a complex organic compound with the molecular formula C19H20N6O3 This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamide, hydrazine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide typically involves a multi-step process. One common method includes the condensation of 4-acetamidobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-acetamidobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetic acid, while reduction may produce N-[4-[[[(4-acetamidophenyl)methylamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide.

Scientific Research Applications

N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: This compound shares a similar acetamide group but lacks the hydrazine and phenyl groups present in N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide.

    N-(4-acetyl-2-methylphenyl)acetamide: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to its complex structure, which allows for a diverse range of chemical reactions and potential applications. Its combination of functional groups provides a versatile platform for further chemical modifications and the development of new compounds with enhanced properties.

Properties

CAS No.

6638-51-3

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C19H20N6O3/c1-13(26)22-17-7-3-15(4-8-17)11-20-24-19(28)25-21-12-16-5-9-18(10-6-16)23-14(2)27/h3-12H,1-2H3,(H,22,26)(H,23,27)(H2,24,25,28)

InChI Key

QIDYEEXJPZBKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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